molecular formula C15H19N3O2S2 B2410683 (5-Methylisoxazol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428356-34-6

(5-Methylisoxazol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2410683
CAS No.: 1428356-34-6
M. Wt: 337.46
InChI Key: SDNNKGGRCKBNBA-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H19N3O2S2 and its molecular weight is 337.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The title compound's synthesis, structural exploration, and analysis through Hirshfeld surface have been detailed, focusing on its antiproliferative activity. The compound crystallizes in the monoclinic crystal system, adopting a chair conformation for the piperidine and morpholine rings, with the benzisoxazole ring in a planar conformation. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, enhancing molecule stability. Hirshfeld surface analysis has been employed to analyze intermolecular interactions present in the solid state (S. Benaka Prasad et al., 2018).

Novel Bioactivation Pathway Elucidation

Research has elucidated a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes, revealing the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. This pathway, catalyzed by cytochrome P450, involves enzyme-catalyzed cleavage and subsequent reactions leading to the formation of a GSH adduct, showcasing the compound's metabolic transformation (Jian Yu et al., 2011).

Synthesis and Biological Activity of Comenic Acid Derivatives

The synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties and their evaluation in bioassays with first-line antitumor drugs, like Temobel, have been reported. These derivatives showed a synergetic effect in brain tumors chemotherapy, highlighting the compound's potential in enhancing antitumor drug efficacy (A. Kletskov et al., 2018).

Molecular Interaction Studies

The molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been investigated. Conformational analysis and comparative molecular field analysis (CoMFA) were employed to construct three-dimensional quantitative structure-activity relationship (QSAR) models, providing insights into the compound's steric binding interaction with the receptor and its potential pharmacological applications (J. Shim et al., 2002).

Antimicrobial Activity Evaluation

New compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have been evaluated for their in vitro antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, demonstrating the potential utility of the compound in antimicrobial applications (N. Patel et al., 2011).

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-10-8-21-15(16-10)22-9-12-3-5-18(6-4-12)14(19)13-7-11(2)20-17-13/h7-8,12H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNNKGGRCKBNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=NC(=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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